molecular formula C14H25NO11 B1609757 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose CAS No. 50787-11-6

2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose

Cat. No.: B1609757
CAS No.: 50787-11-6
M. Wt: 383.35 g/mol
InChI Key: KFEUJDWYNGMDBV-XXMRRKKZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose involves multiple steps. One common method includes the glycosylation of a mannose derivative with a galactose donor under specific conditions . The reaction typically requires the presence of a catalyst and protective groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond between mannose and galactose. This method is preferred due to its high specificity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. It can modulate various biochemical pathways by acting as a substrate or inhibitor for enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkage between mannose and galactose, which imparts distinct biological properties and applications .

Properties

IUPAC Name

N-[(3S,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7+,8+,9-,10+,11-,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEUJDWYNGMDBV-XXMRRKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453654
Record name 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50787-11-6
Record name 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose
Reactant of Route 2
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose
Reactant of Route 3
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose
Reactant of Route 4
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose
Reactant of Route 5
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose
Reactant of Route 6
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose

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